Cas no 1428268-72-7 (10-O-trans-p-Feruloylscandoside)

10-O-trans-p-Feruloylscandoside 化学的及び物理的性質
名前と識別子
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- (1S,4aS,5S,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxy-7-[[[(2E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid
- 10-O-trans-p-Feruloylscandoside
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- インチ: 1S/C26H30O14/c1-36-16-6-11(2-4-14(16)28)3-5-18(30)37-9-12-7-15(29)20-13(24(34)35)10-38-25(19(12)20)40-26-23(33)22(32)21(31)17(8-27)39-26/h2-7,10,15,17,19-23,25-29,31-33H,8-9H2,1H3,(H,34,35)/b5-3+/t15-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1
- InChIKey: KUXQVYZFGZMYDL-UGMRMKFXSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])OC(/C(/[H])=C(\[H])/C3C([H])=C([H])C(=C(C=3[H])OC([H])([H])[H])O[H])=O)=C([H])[C@]([H])([C@]2([H])C(C(=O)O[H])=C([H])O1)O[H]
計算された属性
- 水素結合ドナー数: 7
- 水素結合受容体数: 14
- 重原子数: 40
- 回転可能化学結合数: 10
- 複雑さ: 1010
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 222
10-O-trans-p-Feruloylscandoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95392-10mg |
10-O-trans-p-Feruloylscandoside |
1428268-72-7 | >=98% | 10mg |
$318 | 2023-09-19 |
10-O-trans-p-Feruloylscandoside 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
10-O-trans-p-Feruloylscandosideに関する追加情報
10-O-trans-p-Feruloylscandoside (CAS No. 1428268-72-7): A Comprehensive Overview
10-O-trans-p-Feruloylscandoside (CAS No. 1428268-72-7) is a natural compound derived from the plant Scandia scabra, a member of the family Lamiaceae. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, biosynthesis, pharmacological properties, and recent research advancements of 10-O-trans-p-Feruloylscandoside.
Chemical Structure and Biosynthesis: The molecular formula of 10-O-trans-p-Feruloylscandoside is C29H36O15, with a molecular weight of 604.58 g/mol. The compound is characterized by a complex structure that includes a glycosidic bond and a ferulic acid moiety. The biosynthesis of 10-O-trans-p-Feruloylscandoside involves multiple enzymatic steps, including the formation of the glycosidic bond and the esterification of ferulic acid to the aglycone. Recent studies have identified key enzymes involved in this biosynthetic pathway, providing valuable insights into the regulation and optimization of its production in plants.
Pharmacological Properties: 10-O-trans-p-Feruloylscandoside exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that 10-O-trans-p-Feruloylscandoside can effectively reduce oxidative stress in cellular models, making it a promising candidate for the prevention and treatment of oxidative stress-related diseases.
The anti-inflammatory effects of 10-O-trans-p-Feruloylscandoside have been extensively studied. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of nuclear factor-kappa B (NF-κB) signaling pathways. These findings suggest that 10-O-trans-p-Feruloylscandoside may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its antioxidant and anti-inflammatory properties, 10-O-trans-p-Feruloylscandoside has also been shown to possess neuroprotective effects. Preclinical studies have indicated that it can protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. The mechanisms underlying these neuroprotective effects are thought to involve the modulation of mitochondrial function and the reduction of neuroinflammation.
Clinical Applications: The potential clinical applications of 10-O-trans-p-Feruloylscandoside are currently being explored through various preclinical and clinical studies. Early-stage clinical trials have shown promising results in terms of safety and efficacy. For instance, a Phase I clinical trial evaluating the safety and tolerability of 10-O-trans-p-Feruloylscandoside in healthy volunteers reported no significant adverse effects, paving the way for further clinical investigations.
In parallel with clinical trials, researchers are also investigating the use of 10-O-trans-p-Feruloylscandoside in combination with other therapeutic agents to enhance its efficacy. For example, studies have shown that combining 10-O-trans-p-Feruloylscandoside with conventional anti-inflammatory drugs can result in synergistic effects, potentially reducing the required dosage and minimizing side effects.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 10-O-trans-p-Feruloylscandoside is expected to uncover new insights into its mechanisms of action and expand its therapeutic applications. Future studies should focus on optimizing its bioavailability, developing more effective delivery systems, and conducting larger-scale clinical trials to validate its efficacy in various disease conditions.
In conclusion, 10-O-trans-p-Feruloylscandoside (CAS No. 1428268-72-7) is a promising natural compound with a wide range of biological activities. Its potential as a therapeutic agent for oxidative stress-related diseases, inflammatory conditions, and neurodegenerative disorders makes it an exciting area of research in the field of medicinal chemistry.
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